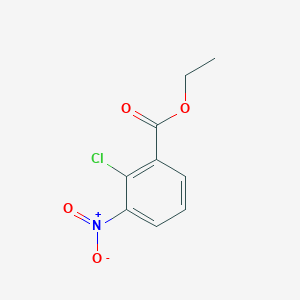

Ethyl 2-chloro-3-nitrobenzoate

Overview

Description

Scientific Research Applications

Organic Synthesis

Ethyl 2-chloro-3-nitrobenzoate is used in organic synthesis as an intermediate for the preparation of more complex chemical entities. Its reactive nitro group and chloro substituent make it a versatile starting material for various synthetic routes, including substitutions and coupling reactions that are foundational in creating pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the synthesis of drug candidates. It can undergo transformations to form compounds with potential therapeutic effects. For instance, the nitro group can be reduced to an amine, which is a functional group commonly found in drugs .

Material Science

Ethyl 2-chloro-3-nitrobenzoate may play a role in the development of new materials. Its chemical structure could be incorporated into polymers or small molecules that have specific physical properties, such as thermal stability or unique optical characteristics .

Analytical Chemistry

This compound can be used as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its distinct spectroscopic properties, such as its absorbance in the UV-visible spectrum, make it useful for quantifying the presence of similar compounds in a mixture .

Pharmaceuticals

Ethyl 2-chloro-3-nitrobenzoate is utilized in the pharmaceutical industry as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). Its transformation into various functional groups allows for the creation of a diverse array of medicinal compounds .

Industrial Chemistry

In industrial chemistry, this compound’s reactivity is harnessed to produce bulk chemicals and intermediates on a large scale. Its ability to participate in a wide range of chemical reactions makes it valuable for the synthesis of dyes, resins, and other industrial materials .

Safety and Hazards

Mechanism of Action

Target of Action

Ethyl 2-chloro-3-nitrobenzoate is an aromatic compound, and its primary targets are likely to be enzymes or proteins involved in the metabolism of aromatic compounds . The exact targets can vary depending on the organism and the specific metabolic pathways present.

Mode of Action

It is known that nitro groups in aromatic compounds can undergo various reactions, including nucleophilic substitution . In these reactions, the nitro group can act as a leaving group, being replaced by another atom or group of atoms . This can result in changes to the structure and properties of the compound, which can in turn affect its interaction with its targets.

Biochemical Pathways

The biochemical pathways affected by Ethyl 2-chloro-3-nitrobenzoate are likely to be those involved in the metabolism of aromatic compounds. These pathways can include various reactions such as oxidation, reduction, and hydrolysis . The exact pathways and their downstream effects can vary depending on the organism and the specific metabolic capabilities it possesses.

Pharmacokinetics

It is known that nitro compounds generally have high dipole moments, which can affect their solubility and therefore their bioavailability .

Result of Action

Changes to the structure of the compound through reactions such as nucleophilic substitution can potentially affect its interaction with its targets, leading to changes in cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 2-chloro-3-nitrobenzoate. For example, the presence of other chemicals in the environment can affect the reactions that the compound undergoes . Additionally, factors such as temperature and pH can influence the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

ethyl 2-chloro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKXQGCBYQQWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-chloro-3-nitrobenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1281627.png)

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)